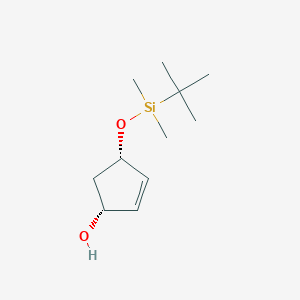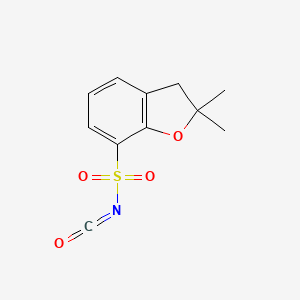![molecular formula C9H13NS B8637177 [1-(thiophen-2-yl)cyclobutyl]methanamine](/img/structure/B8637177.png)
[1-(thiophen-2-yl)cyclobutyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[1-(thiophen-2-yl)cyclobutyl]methanamine is an organic compound that belongs to the class of amines It features a cyclobutyl ring substituted with a thienyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(thiophen-2-yl)cyclobutyl]methanamine typically involves the reaction of a cyclobutyl derivative with a thienyl group and subsequent introduction of the methylamine group. One common method involves the use of cyclobutyl bromide and thienyl lithium, followed by the addition of methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[1-(thiophen-2-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
[1-(thiophen-2-yl)cyclobutyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-(thiophen-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclobutylamine: A simpler analogue with only a cyclobutyl ring and an amine group.
Thienylmethylamine: Contains a thienyl group and a methylamine group but lacks the cyclobutyl ring.
Cyclobutylthienylamine: Combines the cyclobutyl and thienyl groups but in a different structural arrangement.
Uniqueness
[1-(thiophen-2-yl)cyclobutyl]methanamine is unique due to its specific combination of a cyclobutyl ring, thienyl group, and methylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC名 |
(1-thiophen-2-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C9H13NS/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5,7,10H2 |
InChIキー |
GTUVTTAJTJDQFW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CN)C2=CC=CS2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]phenyl}methanol](/img/structure/B8637111.png)

![1'-(Tert-butoxycarbonyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-7-carboxylic acid](/img/structure/B8637135.png)





![3-Bromo-7-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8637176.png)

![Methyl {4-[1-(4-iodophenyl)-1,2-dimethylpropyl]phenoxy}(pyridin-2-yl)acetate](/img/structure/B8637188.png)
